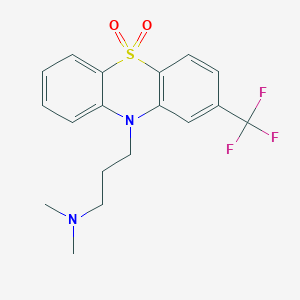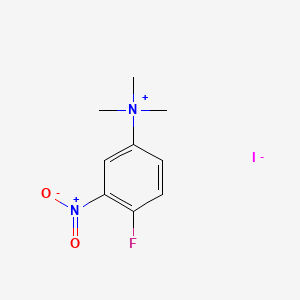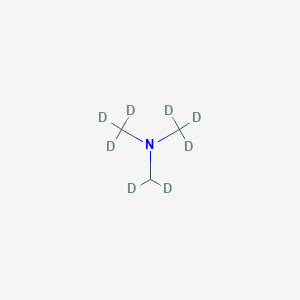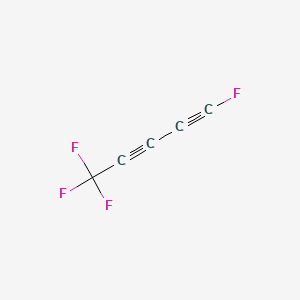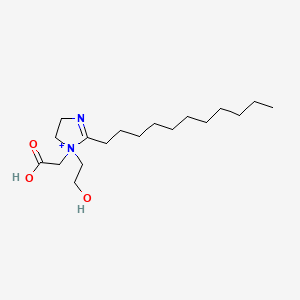
Acetanilide, 2-fluoro-3'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-fluoro-3’-nitro- is a derivative of acetanilide, where the acetanilide molecule is substituted with a fluorine atom at the 2-position and a nitro group at the 3’-position
Méthodes De Préparation
The synthesis of Acetanilide, 2-fluoro-3’-nitro- typically involves the nitration of 2-fluoroacetanilide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions need to be carefully controlled to ensure the correct positioning of the nitro group .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Acetanilide, 2-fluoro-3’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetanilide, 2-fluoro-3’-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 2-fluoro-3’-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetanilide, 2-fluoro-3’-nitro- include other substituted acetanilides such as:
3’-Fluoroacetanilide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4’-nitroacetanilide: Has the nitro group in a different position, which can affect its chemical and biological properties.
3’-Nitroacetanilide: Lacks the fluorine atom, which influences its reactivity and interactions.
The uniqueness of Acetanilide, 2-fluoro-3’-nitro- lies in the combination of both the fluorine and nitro substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
3435-76-5 |
|---|---|
Formule moléculaire |
C8H7FN2O3 |
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
2-fluoro-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) |
Clé InChI |
KGDCFDBLIJACEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




